molecular formula C13H19ClO3S B1399906 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride CAS No. 1018288-96-4

3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride

Cat. No. B1399906
CAS RN: 1018288-96-4
M. Wt: 290.81 g/mol
InChI Key: VKPCJGTUSWPURD-UHFFFAOYSA-N
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Description

“3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride” is a chemical compound with the CAS number 1018288-96-4 . It has a molecular weight of 290.81 and a molecular formula of C13H19ClO3S .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H19ClO3S . This indicates that the molecule is composed of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Catalysis and Chemical Synthesis

3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride is utilized in various chemical synthesis processes. For instance, it's involved in the synthesis of mono-alkylated products through the tert-butylation of phenol, displaying high selectivity and conversion rates. This process is facilitated by the use of catalysts like Phenyl-amino sulfonic solid acid-MCM-41 complexes, showcasing a substantial conversion rate and preference for mono-alkylated products (Adam & Kueh, 2014). Furthermore, sulfonic acid-functionalized MCM-41 materials demonstrate altered selectivity in various probe reactions, hinting at their potential applications in optimizing and steering chemical synthesis processes (Rác et al., 2007).

Pharmaceutical and Biological Applications

In the pharmaceutical realm, the compound's derivatives exhibit antimicrobial properties. Notably, certain sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl groups have been synthesized and evaluated for their antimicrobial and antifungal activities. Among these, a specific compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda et al., 2016).

Material Science

In the field of material science, derivatives of this compound are pivotal in crafting advanced materials. For instance, magnesium complexes incorporated by sulfonate phenoxide ligands have been synthesized, displaying efficiency in the ring-opening polymerization of specific compounds, hinting at their potential in creating novel polymeric materials (Chen et al., 2010).

Environmental and Green Chemistry

In environmental and green chemistry, the derivatives of this compound are explored for their potential in sustainable and less harmful chemical processes. For instance, the kinetics of phenol alkylation using sulfonic acid functional ionic liquid catalysts, which involve this compound derivatives, offer insights into more efficient and potentially eco-friendlier catalytic processes (Elavarasan et al., 2011).

Biochemical Analysis

Cellular Effects

The effects of 3-(4-Tert-butylphenoxy)propane-1-sulfonyl chloride on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . Additionally, this compound can affect cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound can also influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the expression of specific genes. The precise mechanism of action often involves the formation of stable sulfonylated intermediates that disrupt normal biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where a certain concentration is required to elicit a biological response, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze sulfonylation reactions . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. It is also known to interact with cofactors such as NADH and FAD, which play essential roles in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its ability to interact with target biomolecules and influence cellular processes.

properties

IUPAC Name

3-(4-tert-butylphenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO3S/c1-13(2,3)11-5-7-12(8-6-11)17-9-4-10-18(14,15)16/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPCJGTUSWPURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.